

3-Amino-4-methylphenylboronic acid hydrochloride molecular weight

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Compound of Interest

Compound Name: 3-Amino-4-methylphenylboronic acid hydrochloride

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An In-depth Technical Guide to **3-Amino-4-methylphenylboronic acid hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Amino-4-methylphenylboronic acid hydrochloride** (CAS: 352525-95-2), a critical reagent in modern synthetic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its precise molecular weight and structure. It further explores its principal application as a versatile building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is foundational in drug discovery and materials science. A detailed, representative experimental protocol is provided, explaining the mechanistic rationale behind the procedural choices to ensure scientific integrity and reproducibility. This guide serves as an essential resource for scientists leveraging this compound to construct complex molecular architectures.

Physicochemical Properties and Structural Analysis

A precise understanding of a reagent's properties is paramount for its effective use in synthesis. **3-Amino-4-methylphenylboronic acid hydrochloride** is primarily valued for the specific orientation of its functional groups—an amine, a methyl group, and a boronic acid—on a phenyl ring.

Molecular Formula, Weight, and Core Structure

The compound is the hydrochloride salt of 3-amino-4-methylphenylboronic acid. The presence of the hydrochloride salt enhances the compound's stability and shelf-life compared to the free base form. It is crucial to distinguish between the two forms, as their molecular weights differ.

- Molecular Weight (as Hydrochloride Salt): 187.43 g/mol [1][2]
- Molecular Formula (as Hydrochloride Salt): $C_7H_{11}BClNO_2$ [1][2]
- IUPAC Name: (3-amino-4-methylphenyl)boronic acid;hydrochloride[1]
- Molecular Weight (Free Base): 150.97 g/mol [3][4]
- Molecular Formula (Free Base): $C_7H_{10}BNO_2$ [3][4]

The structure consists of a toluene backbone substituted with a boronic acid group ($-B(OH)_2$) at position 1 and an amino group ($-NH_2$) at position 5. In the hydrochloride salt form, the amine is protonated to form an ammonium chloride salt, denoted as $-NH_3^+Cl^-$.

Caption: Chemical structure of the title compound.

Tabulated Physicochemical Data

The following table summarizes key identifiers and properties for easy reference.

Property	Value	Source(s)
Molecular Weight	187.43 g/mol	[1][2]
Chemical Formula	C ₇ H ₁₁ BClNO ₂	[1][2]
CAS Number	352525-95-2	[1][2]
Appearance	White to off-white/brown solid	[2]
Synonyms	(5-borono-2-methyl-phenyl)ammonium chloride	[1]
3-Amino-4-methylbenzeneboronic acid HCl	[1]	
Melting Point (Free Base)	>250 °C	[5]
Storage Conditions	Store at 2-8°C under an inert atmosphere	[6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

3-Amino-4-methylphenylboronic acid hydrochloride is a quintessential building block for the synthesis of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide (typically an aryl or vinyl bromide, iodide, or triflate).[8]

Mechanistic Significance

The reaction's value in drug discovery is immense due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the low toxicity of its boron-containing byproducts.[8] The 3-amino and 4-methyl substituents on the boronic acid offer synthetic chemists precise control over the final product's steric and electronic properties, which is critical for modulating a drug candidate's interaction with its biological target.

The general catalytic cycle involves three key steps:

- **Oxidative Addition:** The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide.
- **Transmetalation:** The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
- **Reductive Elimination:** The two organic partners are ejected from the palladium complex as the final coupled product, regenerating the palladium(0) catalyst.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This section provides a detailed, self-validating methodology for a typical coupling reaction.

Principle and Rationale

The following protocol describes the coupling of **3-Amino-4-methylphenylboronic acid hydrochloride** with a generic aryl bromide.

- **Catalyst Choice:** Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for many Suzuki couplings. Its bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps.
- **Base Selection:** A base (e.g., potassium carbonate, K₂CO₃) is essential. Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (RB(OH)₃⁻ or similar), which is required for efficient transmetalation to the palladium center.^[9]
- **Solvent System:** A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. The organic solvent solubilizes the organohalide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.

Materials and Reagents

- **3-Amino-4-methylphenylboronic acid hydrochloride** (1.2 eq)
- **Aryl Bromide** (1.0 eq)

- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- 1,4-Dioxane (or Toluene), anhydrous
- Deionized Water
- Round-bottom flask, condenser, magnetic stirrer
- Nitrogen or Argon gas supply for inert atmosphere

Step-by-Step Methodology

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **3-Amino-4-methylphenylboronic acid hydrochloride** (1.2 eq), and potassium carbonate (3.0 eq).
- **Inerting the System:** Seal the flask with a rubber septum, and purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03-0.05 eq). Then, add the solvent system (e.g., a 4:1 mixture of dioxane:water).
- **Reaction Execution:** Attach a condenser to the flask, ensuring a continued inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.
- **Monitoring Progress:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-16 hours).
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate and water.

- Separate the organic layer, and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to obtain the desired biaryl compound.
- Characterization: Confirm the identity and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Conclusion

3-Amino-4-methylphenylboronic acid hydrochloride is a high-value chemical reagent whose utility is centered on its defined structure and molecular weight. Its primary role as a substrate in Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. By understanding its fundamental properties and the mechanistic basis of its application in C-C bond formation, researchers can effectively harness this compound to synthesize novel and complex molecules that drive innovation in science and technology.

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